molecular formula C11H16N2O B3306176 3-(aminomethyl)-N-(propan-2-yl)benzamide CAS No. 926229-59-6

3-(aminomethyl)-N-(propan-2-yl)benzamide

Cat. No.: B3306176
CAS No.: 926229-59-6
M. Wt: 192.26 g/mol
InChI Key: FAFLYOXNDXWVSR-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(propan-2-yl)benzamide is an organic compound that features a benzamide core with an aminomethyl group at the 3-position and a propan-2-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzamide core.

    N-Alkylation: The propan-2-yl group is introduced via N-alkylation using an appropriate alkylating agent such as isopropyl bromide under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting solvents that facilitate the reactions and are easy to remove.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

3-(aminomethyl)-N-(propan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(aminomethyl)-N-(propan-2-yl)benzamide exerts its effects depends on its specific application:

    Biochemical Interactions: It may interact with enzymes or receptors, altering their activity.

    Molecular Targets: Potential targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

    Pathways Involved: The compound may influence signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)benzamide: Lacks the propan-2-yl group, which may affect its solubility and reactivity.

    N-(propan-2-yl)benzamide: Lacks the aminomethyl group, which may influence its biological activity.

    3-(methylamino)benzamide: Has a methyl group instead of an aminomethyl group, potentially altering its chemical properties.

Uniqueness

3-(aminomethyl)-N-(propan-2-yl)benzamide is unique due to the presence of both the aminomethyl and propan-2-yl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-(aminomethyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-8(2)13-11(14)10-5-3-4-9(6-10)7-12/h3-6,8H,7,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFLYOXNDXWVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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